![molecular formula C8H5BrO2S2 B2355974 Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate CAS No. 2243521-35-7](/img/structure/B2355974.png)
Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate
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Overview
Description
Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate: is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are widely used in organic synthesis and medicinal chemistry due to their unique electronic properties and biological activities. This compound, in particular, is characterized by the presence of a bromine atom at the 6-position and a carboxylate ester group at the 2-position of the thieno[3,2-b]thiophene core.
Mechanism of Action
Target of Action
Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is a complex organic compound with potential biological activity . . It’s worth noting that thiophene derivatives have been shown to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects . Therefore, it’s plausible that this compound may interact with multiple targets within these pathways.
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections
Result of Action
Thiophene derivatives have been shown to exhibit a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in the synthesis of benzothiophene derivatives .
Molecular Mechanism
The molecular mechanism of action of Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is not well defined. It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,2-b]thiophene followed by esterification. One common method includes the bromination of thieno[3,2-b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated intermediate is then subjected to esterification with methanol in the presence of a strong acid like sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (copper(I) iodide).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted thieno[3,2-b]thiophenes.
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Chemical Synthesis
Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. The compound can be synthesized through bromination of thieno[3,2-b]thiophene followed by esterification with methanol. This process can be achieved using catalysts such as iron(III) bromide for bromination and strong acids for esterification. The compound's ability to undergo further functionalization makes it valuable in creating derivatives with enhanced properties.
Synthesis Overview
Step | Reaction Type | Conditions |
---|---|---|
Bromination | Electrophilic substitution | Bromine or N-bromosuccinimide (NBS) + catalyst |
Esterification | Condensation | Methanol + strong acid |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound derivatives. Research indicates that these compounds exhibit significant growth inhibition against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. For instance, one derivative showed a GI50 concentration of 13 μM, effectively reducing cell proliferation and tumor size in in vivo models like the chick chorioallantoic membrane (CAM) assay .
Key Findings:
- Cell Lines Tested: MDA-MB-231, MDA-MB-468 (TNBC), MCF-12A (non-tumorigenic)
- Assays Conducted: Sulforhodamine B assay, trypan blue exclusion assay, bromodeoxyuridine incorporation assay.
- Mechanism: The compound appears to affect cell cycle progression without inducing apoptosis, suggesting alternative mechanisms of action.
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer potential, this compound derivatives have been explored for their anti-inflammatory and antimicrobial activities. Thiophene derivatives are known to influence various biochemical pathways related to inflammation and microbial infections. Their ability to modulate these pathways positions them as candidates for developing new therapeutic agents.
Industrial Applications
This compound is also utilized in the field of materials science. It plays a crucial role in the development of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The compound's electronic properties make it suitable for applications in organic electronics, where it can be employed to enhance device performance.
Industrial Uses Overview
Application | Description |
---|---|
Organic Semiconductors | Used in OLEDs and OFETs for improved performance |
Material Science | Serves as a precursor for functionalized thiophenes |
Comparison with Similar Compounds
Methyl benzo[b]thiophene-2-carboxylate: Similar structure but with a benzene ring fused to the thiophene instead of a second thiophene ring.
Methyl 6-bromobenzo[b]thiophene-2-carboxylate: Similar structure with a bromine atom at the 6-position but with a benzene ring fused to the thiophene.
Uniqueness: Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is unique due to the presence of two thiophene rings fused together, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a versatile building block in organic synthesis .
Biological Activity
Methyl 6-bromothieno[3,2-b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, antitumor effects, and mechanisms of action based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves several key reactions, including the Sonogashira coupling and Suzuki-Miyaura cross-coupling techniques. These methods allow for the introduction of various aryl groups, which are crucial for enhancing the biological activity of the resulting derivatives. The compound can be synthesized from 6-bromothieno[3,2-b]thiophene through reactions with different aryl halides or boronic acids to produce a variety of methyl thieno derivatives with potential antitumor activity .
Antitumor Effects
The biological activity of this compound has been primarily evaluated through its antitumor effects on various cancer cell lines. Notably, studies have demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The half-maximal inhibitory concentration (GI50) values for some derivatives were found to be notably low, indicating potent antitumor activity .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | GI50 (μM) | Mechanism of Action |
---|---|---|---|
2e | MDA-MB-231 | 13 | Cell cycle arrest in G0/G1 phase |
2f | MDA-MB-468 | Not reported | Induces apoptosis |
2h | MCF-12A (non-tumor) | >50 | Minimal effect on non-tumor cells |
The most promising derivative, compound 2e, exhibited a GI50 value of 13 μM against MDA-MB-231 cells and was shown to increase the proportion of cells in the G0/G1 phase while decreasing those in the S phase. This suggests that the compound may interfere with cell cycle progression rather than inducing apoptosis directly .
The mechanisms underlying the anticancer activity of this compound derivatives involve both cell cycle modulation and potential apoptosis pathways. In studies involving flow cytometry and trypan blue exclusion assays, it was observed that while some compounds caused significant cell cycle arrest, they did not consistently induce apoptosis markers such as PARP or caspase-3 activation .
This differential response suggests that these compounds may exert their effects through multiple pathways, including:
- Cell Cycle Arrest : Compounds like 2e cause an increase in G0/G1 phase cells while reducing those in S phase.
- Inhibition of Proliferation : The reduction in viable cell numbers correlates with decreased proliferation rates in treated cells.
- Minimal Apoptotic Effects : Some derivatives do not significantly activate apoptotic pathways despite inhibiting tumor growth.
Case Studies
Recent research has focused on evaluating the efficacy and safety profiles of these compounds through various models:
- In Vitro Studies : The sulforhodamine B assay was employed to assess growth inhibition across different cancer cell lines. Results indicated selective toxicity towards cancerous cells while sparing non-tumorigenic cell lines .
- In Vivo Models : Preliminary studies using chick chorioallantoic membrane (CAM) models showed that certain derivatives could reduce tumor size effectively without adverse effects on surrounding tissues .
Properties
IUPAC Name |
methyl 3-bromothieno[3,2-b]thiophene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2S2/c1-11-8(10)6-2-5-7(13-6)4(9)3-12-5/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZRPSOQRMUSSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.